molecular formula C24H21N3O8 B14773879 Benzyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)acetate

Benzyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)acetate

Cat. No.: B14773879
M. Wt: 479.4 g/mol
InChI Key: RSQJCMUGFZJGEA-UHFFFAOYSA-N
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Description

Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidyl group and an isoindolinone moiety, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include anhydrides, amines, and esterification agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a piperidyl group and an isoindolinone moiety makes it distinct from other related compounds, offering unique opportunities for research and application .

Properties

Molecular Formula

C24H21N3O8

Molecular Weight

479.4 g/mol

IUPAC Name

benzyl 2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]acetate

InChI

InChI=1S/C24H21N3O8/c28-18-10-9-17(22(31)26-18)27-23(32)15-7-4-8-16(21(15)24(27)33)25-19(29)12-34-13-20(30)35-11-14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,25,29)(H,26,28,31)

InChI Key

RSQJCMUGFZJGEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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